(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol
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Overview
Description
(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol is an organic compound with the molecular formula C10H10ClFO and a molecular weight of 200.64 g/mol . This compound features a cyclopropyl group attached to a methanol moiety, which is further substituted with a 3-chloro-4-fluorophenyl group. It is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the cyclopropylmethanol to the aldehyde group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3-chloro-4-fluorophenyl cyclopropyl ketone.
Reduction: Formation of 3-chloro-4-fluorophenyl cyclopropane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of small molecules with biological targets.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-4-fluorophenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylmethanol: Similar structure but lacks the cyclopropyl group.
Cyclopropylmethanol: Lacks the 3-chloro-4-fluorophenyl group.
4-Chloro-3-fluorophenylmethanol: Similar structure but with different substitution pattern on the phenyl ring.
Uniqueness
(3-Chloro-4-fluorophenyl)(cyclopropyl)methanol is unique due to the presence of both the cyclopropyl group and the 3-chloro-4-fluorophenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-cyclopropylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6,10,13H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNWOFYKLLURGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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